molecular formula C24H21FN2O5S B2954384 N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895643-18-2

N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2954384
CAS No.: 895643-18-2
M. Wt: 468.5
InChI Key: YMZLFAHOKJKYMX-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline class of chemicals. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the methoxy groups: Methoxylation can be done using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYPHENYL)-6-FLUOROQUINOLIN-4-AMINE: Lacks the sulfonyl group, which may affect its biological activity.

    N-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE: Lacks the fluorine atom, which may influence its chemical reactivity.

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-6-FLUORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of both fluorine and sulfonyl groups, which can enhance its biological activity and chemical stability compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O5S/c1-30-17-6-8-18(9-7-17)33(28,29)23-14-26-20-10-4-15(25)12-19(20)24(23)27-16-5-11-21(31-2)22(13-16)32-3/h4-14H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZLFAHOKJKYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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